Oxecane-2,10-dione
Overview
Description
Oxecane-2,10-dione is a heterocyclic organic compound characterized by a four-membered ring containing an oxygen atom. This compound is part of the oxetane family, known for their unique chemical properties and applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Biochemical Analysis
Biochemical Properties
Oxecane-2,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been found to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it can interact with transcription factors, influencing gene expression and cellular responses. The binding interactions of this compound with biomolecules are crucial for its biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the threshold effects in different animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on cellular processes. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxecane-2,10-dione can be synthesized through several methods. One common approach involves the reaction of secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation . Another method includes the oxidative cyclization of Michael adducts of malonates with chalcones using iodosobenzene and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxecane-2,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxecane-2,10-dione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug design and development, particularly in creating stable and bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of oxecane-2,10-dione involves its interaction with molecular targets through its reactive oxetane ring. This ring can undergo ring-opening reactions, forming reactive intermediates that interact with various biological targets. The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar reactivity.
2-Methyleneoxetane: Known for its unique reactivity and applications in synthetic chemistry.
Oxetanocin A: A biologically active oxetane derivative with antiviral properties
Uniqueness
Oxecane-2,10-dione stands out due to its specific ring structure and the presence of two ketone groups, which confer unique reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
oxecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAGLQVRUZWQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-28-1 | |
Record name | 2,10-Oxecanedione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27306-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20430744 | |
Record name | Oxecane-2,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4196-95-6 | |
Record name | Oxecane-2,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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